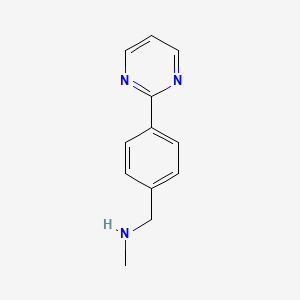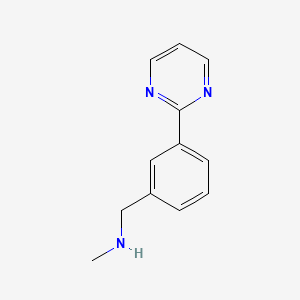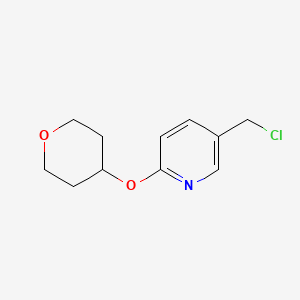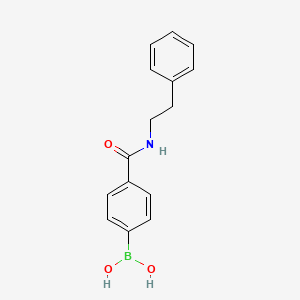
4-(Phenethylcarbamoyl)phenylboronic acid
Vue d'ensemble
Description
4-(Phenethylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C15H16BNO3 . It has an average mass of 269.103 Da and a monoisotopic mass of 269.122314 Da . The systematic name for this compound is {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid .
Molecular Structure Analysis
The molecular structure of 4-(Phenethylcarbamoyl)phenylboronic acid can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NCCc2ccccc2)(O)O . This indicates that the compound contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further substituted with a carbamoyl group (C(=O)NCCc2ccccc2) .Applications De Recherche Scientifique
1. Fast Fluorescent Blood Sugar Sensing
- Application Summary : Phenylboronic acid functionalized carbon dots (2-FPBA-CD) were synthesized for rapid fluorescent sensing of glucose in blood .
- Methods of Application : The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
- Results or Outcomes : The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .
2. Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels
- Application Summary : Phenylboronic acid-based hydrogels have been designed for glucose-sensitive drug delivery systems .
- Methods of Application : The hydrogels are designed to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .
- Results or Outcomes : These hydrogels have shown promise in managing diabetes, a disease characterized by uncontrolled blood glucose levels .
Safety And Hazards
The safety data sheet for 4-(Phenethylcarbamoyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Orientations Futures
While specific future directions for 4-(Phenethylcarbamoyl)phenylboronic acid were not found, phenylboronic acid surface functionalization has been identified as an efficient way to drastically promote the antibacterial activity of silver nanoparticles . This suggests potential future applications of phenylboronic acids in the development of antibacterial agents.
Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been discussed in a paper . The study screened a library of 1400 boronic acids as potential AmpC β-lactamase inhibitors. Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically-relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .
Propriétés
IUPAC Name |
[4-(2-phenylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXXKSNJPIRHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625085 | |
| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenethylcarbamoyl)phenylboronic acid | |
CAS RN |
330793-46-9 | |
| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

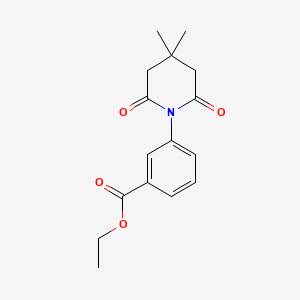
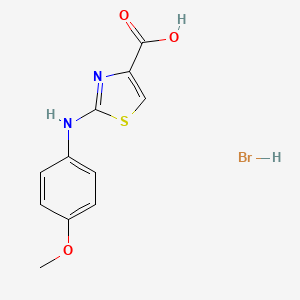
![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)
![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)
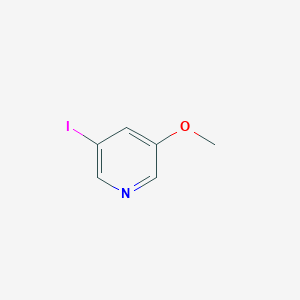
![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)
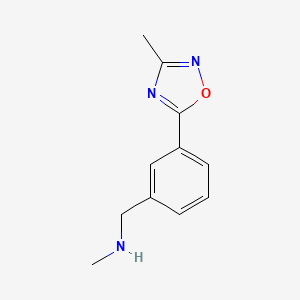
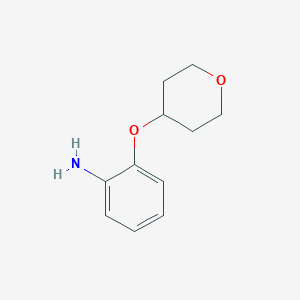
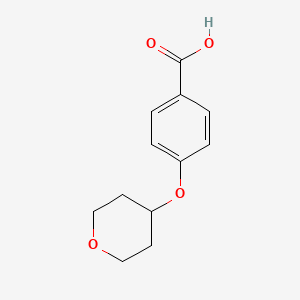
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)
